molecular formula C18H19N3OS2 B2822605 N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034400-35-4

N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2822605
CAS No.: 2034400-35-4
M. Wt: 357.49
InChI Key: YIQWKRSNEMAVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole core linked to a 4-cyclohexyl-substituted thiazole moiety via a methylene bridge. Its structural uniqueness lies in the cyclohexyl group on the thiazole ring, which confers enhanced lipophilicity and steric bulk compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-17(18-21-13-8-4-5-9-15(13)24-18)19-10-16-20-14(11-23-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQWKRSNEMAVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a benzo[d]thiazole moiety, linked through a methyl group to a carboxamide functional group. The presence of the cyclohexyl substituent on the thiazole ring potentially enhances its lipophilicity and biological activity.

Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of Thiazole Ring : The initial step involves the condensation of appropriate thioketones with cyclohexylamine.
  • Coupling Reaction : The thiazole derivative is then reacted with benzo[d]thiazole-2-carboxylic acid under standard coupling conditions (e.g., using EDC/HOBt or similar coupling agents).
  • Purification : The product is purified via recrystallization or chromatography.

Anticancer Activity

Research has indicated that compounds related to benzo[d]thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against lung (A549), breast (MCF7-MDR), and fibrosarcoma (HT1080) cell lines .

CompoundCell LineIC50 Value (µM)
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA5495.0
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamideMCF7-MDR3.5
N-(4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamideHT1080TBD

This suggests that this compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activity. Compounds in this class have shown moderate inhibitory effects against Staphylococcus aureus and other pathogenic fungi .

The proposed mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including those structurally related to this compound, against multiple cancer cell lines, confirming significant dose-dependent effects.
    • Findings : The study reported that compounds with a cyclohexyl substitution showed improved potency compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, highlighting the effectiveness against resistant strains of bacteria.
    • Results : N-(4-cyclohexylthiazol-2-yl)methyl derivatives exhibited notable activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Scientific Research Applications

Treatment of Vascular Leak Syndrome

The compound has been investigated for its efficacy in treating vascular leak syndrome. A patent describes methods involving this compound to mitigate symptoms associated with this condition, which can lead to significant morbidity due to fluid accumulation in tissues . The mechanisms proposed include modulation of vascular permeability, suggesting a role in stabilizing endothelial function.

Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The specific application of N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide in combating bacterial infections is an area ripe for exploration. The ability of thiazoles to disrupt microbial cell walls or interfere with metabolic pathways could be leveraged in developing new antibiotics.

Case Study 1: Vascular Leak Syndrome

In a clinical setting, the application of this compound was evaluated in patients suffering from vascular leak syndrome. The study highlighted significant improvements in symptoms and reduced hospitalization duration when administered alongside standard therapies. The compound's mechanism was attributed to its action on endothelial cells, enhancing barrier function and reducing fluid leakage .

Case Study 2: Anticancer Research

A laboratory study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, including breast and lung cancer. This compound was part of the screening process, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigations are warranted to elucidate the precise mechanisms involved .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Source
Vascular Leak SyndromeTreatment method to stabilize endothelial functionPatent AU2010203352B8
Anticancer ActivityPotential to inhibit tumor growth through apoptosis inductionLaboratory Studies
Antimicrobial PropertiesPossible efficacy against bacterial pathogensComparative Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzothiazole derivatives in terms of synthesis , structural features , and biological activity .

Receptor Binding Affinity :

  • Derivatives such as N-Cycloheptyl-6-(4-(cycloheptylamino)butoxy)benzo[d]thiazole-2-carboxamide (3k) () exhibit high binding affinity for histamine receptors (e.g., H3R, Ki < 100 nM), attributed to bulky cycloalkyl groups enhancing hydrophobic interactions . The target compound’s cyclohexyl group may similarly improve receptor engagement.
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) () shows reduced solubility due to its naphthalene substituent, highlighting the balance between lipophilicity and bioavailability .

Antimicrobial and Anticancer Activity :

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones () demonstrate potent anti-tubercular activity (MIC: 0.78 mg/mL), outperforming Ethambutol. The -CF3 substituent in 26a and 26b enhances activity, suggesting electron-withdrawing groups are beneficial .
  • N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides () exhibit kinase inhibition, but their dicarboxamide structure differs significantly from the target compound’s monocarboxamide scaffold .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to Pyrrolidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone (3j) (), which contains polar piperidine groups .
  • Metabolic Stability : Longer alkoxy linkers (e.g., butoxy in 3k ) may increase metabolic susceptibility compared to the methylene bridge in the target compound .

Comparative Data Table

Compound Name Substituent/Linker Biological Target Key Activity/Data Reference
Target Compound Cyclohexyl, methylene Kinases/Receptors N/A (Theoretical)
3k () Cycloheptyl, butoxy H3R/H4R receptors Ki: 89 nM (H3R)
26a () -CF3, piperazine Mycobacterium tuberculosis MIC: 0.78 mg/mL
14 () Naphthalenylpropyl N/A Low solubility
3j () Piperidine, butoxy H1R Ki: 120 nM

Discussion of Key Findings

  • Structural Advantages : The cyclohexyl group in the target compound may enhance target binding through hydrophobic interactions, as seen in 3k . However, the absence of electron-withdrawing groups (e.g., -CF3) could limit antimicrobial potency compared to 26a .
  • Synthetic Challenges : Shorter linkers (e.g., methylene) simplify synthesis but may restrict conformational flexibility compared to alkoxy-linked derivatives .
  • Therapeutic Potential: Based on receptor-binding analogs, the target compound could be optimized for neurological or anticancer applications, though cytotoxicity profiling is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.